Benzyl(3-bromopropyl)dimethylsilane
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Overview
Description
Benzyl(3-bromopropyl)dimethylsilane is an organosilicon compound characterized by the presence of a benzyl group, a 3-bromopropyl chain, and two methyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-bromopropyl)dimethylsilane typically involves the reaction of benzyl chloride with 3-bromopropyltrimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-bromopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-silicon bonds.
Reduction Reactions: The compound can be reduced using hydride donors like lithium aluminum hydride (LiAlH4) to form the corresponding silane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) can convert the silicon atom to a silanol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of benzyl(3-azidopropyl)dimethylsilane or benzyl(3-thiopropyl)dimethylsilane.
Reduction: Formation of benzyl(3-propyl)dimethylsilane.
Oxidation: Formation of benzyl(3-bromopropyl)dimethylsilanol.
Scientific Research Applications
Benzyl(3-bromopropyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty chemicals and as a precursor for functionalized silanes used in coatings and adhesives.
Mechanism of Action
The mechanism of action of Benzyl(3-bromopropyl)dimethylsilane in chemical reactions involves the reactivity of the bromine atom and the silicon center. The bromine atom acts as a leaving group in substitution reactions, allowing nucleophiles to attack the carbon-silicon bond. The silicon atom can participate in various transformations, including hydrosilylation and oxidation, due to its affinity for oxygen and other electronegative elements.
Comparison with Similar Compounds
Similar Compounds
Benzyl(3-bromopropyl)carbamate: Similar structure but contains a carbamate group instead of dimethylsilane.
Benzyl(3-bromopropyl)ether: Contains an ether linkage instead of a silicon atom.
Benzyl(3-chloropropyl)dimethylsilane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Benzyl(3-bromopropyl)dimethylsilane is unique due to the presence of both a benzyl group and a 3-bromopropyl chain attached to a silicon atom. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and material modifications.
Properties
CAS No. |
61676-46-8 |
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Molecular Formula |
C12H19BrSi |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
benzyl-(3-bromopropyl)-dimethylsilane |
InChI |
InChI=1S/C12H19BrSi/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
NJGXUDCTOARTSS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCBr)CC1=CC=CC=C1 |
Origin of Product |
United States |
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